CARBOXYPEPTIDASE A
Description
Structure
3D Structure
Properties
CAS No. |
11075-17-5 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-hexyl-6-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C12H25NO4/c1-2-3-4-5-6-8-10(15)12(17)11(16)9(7-14)13-8/h8-17H,2-7H2,1H3 |
InChI Key |
CNCWFVJLRHKDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Classification and Subfamilies of Carboxypeptidases Relevant to Carboxypeptidase a
Distinction Between Carboxypeptidase A1 (CPA1) and Carboxypeptidase A2 (CPA2)
In humans, pancreatic procarboxypeptidase A manifests as at least three active forms, with Carboxypeptidase A1 (CPA1) and Carboxypeptidase A2 (CPA2) being the most well-characterized isoforms wikipedia.orgbiorbyt.combiotium.com. Although both are monomeric proteins derived from the pancreas, they exhibit distinct biochemical properties sinobiological.comwikipedia.org.
CPA1, also commonly referred to as pancreatic this compound, is a zinc metalloprotease predominantly synthesized in pancreatic acinar cells ontosight.ainih.govbiorbyt.combiotium.com. Its primary physiological function is the digestion of dietary proteins through the hydrolysis of C-terminal branched-chain and aromatic amino acids ontosight.aimaayanlab.cloudnih.govbiorbyt.com. CPA1 is secreted as an inactive proenzyme and undergoes proteolytic activation, a process that is enhanced by chymotrypsin (B1334515) C maayanlab.cloud. Research suggests that mutations in the CPA1 gene can be linked to chronic pancreatitis, and elevated serum CPA1 protein levels have been associated with pancreatic cancer, potentially positioning it as a biomarker ontosight.aimaayanlab.cloudnih.govbiotium.com.
Conversely, CPA2 demonstrates a heightened specificity for bulkier aromatic C-terminal residues, particularly tryptophan nih.govembopress.orguniprot.org. This makes CPA2 unique among A-type carboxypeptidases for its pronounced catalytic efficiency towards tryptophan-containing peptides, showing a 100-fold greater efficiency for these substrates compared to leucine-containing ones in rats embopress.orguq.edu.au. Notably, CPA2 is not present in the bovine pancreas nih.gov. Structural differences between CPA1 and CPA2 include specific amino acid replacements within the active site and the presence of a disulfide bridge (e.g., between Cys210 and Cys244 in rat CPA2) absent in bovine CPA1; these variations contribute to a larger active site pocket in CPA2 uq.edu.au. Human CPA2 shares an 89% sequence identity with rat CPA2, but only 64% with human CPA1 and 42% with human CPB embopress.org. Both CPA1 and CPA2 are secreted as zymogens and are activated within the duodenum embopress.org.
Table 2: Distinctions between Human Carboxypeptidase A1 (CPA1) and Carboxypeptidase A2 (CPA2)
| Feature | Carboxypeptidase A1 (CPA1) | Carboxypeptidase A2 (CPA2) | Source |
| Primary Substrate Preference | Aliphatic and branched-chain C-terminal residues | Bulkier aromatic C-terminal residues, notably Tryptophan | nih.govembopress.orguniprot.org |
| Main Tissue Expression | Pancreatic acinar cells (high expression) | Pancreas, islet of Langerhans, stomach, duodenum, testis | ontosight.ainih.govwikipedia.orgbiorbyt.combiotium.com |
| Bovine Equivalent | Present (Bovine CPA) | Absent in bovine pancreas | nih.gov |
| Physiological Role | Key digestive enzyme; marker for acinar cell differentiation | Digestive enzyme; specialized processing roles | ontosight.aimaayanlab.cloud |
| Human Sequence Identity | 64% with human CPA2 | 64% with human CPA1, 89% with rat CPA2 | embopress.org |
| Clinical Significance | Linked to chronic pancreatitis, pancreatic cancer biomarker | Potential link to pancreatitis (variants not consistently associated) | ontosight.aimaayanlab.cloudnih.govbiotium.comnih.govgenecards.org |
Mammalian this compound Subfamilies (CPA3, CPA4, CPA5, CPA6) and Their Research Contexts
Beyond CPA1 and CPA2, the mammalian this compound family includes other subfamilies, each characterized by distinct expression profiles, substrate specificities, and physiological functions:
Carboxypeptidase A3 (CPA3): This enzyme is a specific protease of mast cells and a notable component of their secretome usbio.netnih.govwikipedia.orgmdpi.com. Originally termed mast cell this compound, it was later renamed CPA3 usbio.net. CPA3 is released from mast cells and functions optimally in a neutral to basic pH range usbio.netwikipedia.org. It acts synergistically with other mast cell endopeptidases, such as chymases and tryptases, to degrade various proteins and peptides, including apolipoprotein B and angiotensin I usbio.netwikipedia.orgmdpi.com. CPA3 is implicated in a range of biological processes, including innate immunity, angiogenesis, and the remodeling of the extracellular matrix nih.gov. Furthermore, research suggests its involvement in the pathogenesis of inflammatory conditions affecting the gastrointestinal, respiratory, and cardiovascular systems, as well as musculoskeletal disorders and immunogenesis nih.gov. Given these roles, CPA3 is considered a potential diagnostic marker and a pharmacological target for conditions such as allergic inflammation and sepsis nih.govwikipedia.orgmdpi.comresearchgate.net. The human CPA3 gene is situated on chromosome 3 (3q24) and forms a distinct locus with the pancreatic carboxypeptidase B1 gene (CPB1) nih.gov. While CPA3 protein is primarily stored in MCTC (mast cell tryptase-chymase-positive) cells, studies indicate a high constitutive expression of CPA3 mRNA in lung mast cells (MCT), suggesting broader roles in baseline production mdpi.comresearchgate.net.
Carboxypeptidase A4 (CPA4): This subfamily member was initially identified as CPA3 before the reclassification of mast cell this compound usbio.net. CPA4 has been detected in hormone-regulated tissues and is hypothesized to play a role in prostate cancer ebi.ac.uk.
Carboxypeptidase A5 (CPA5): CPA5 is a metallocarboxypeptidase that specifically cleaves C-terminal hydrophobic residues maayanlab.cloud. Its expression is predominantly found in the testis, brain, and pituitary gland wikipedia.orgmaayanlab.cloud. CPA5 may be involved in the intracellular processing of neuropeptide precursors, such as proopiomelanocortin-derived peptides maayanlab.cloud. Although highly expressed during spermiogenesis in the testis, gene-knockout studies in mice indicate that CPA5 is not essential for normal spermatogenesis or male fertility, suggesting a more subtle, fine-tuning regulatory function maayanlab.cloudjax.org. In the context of human cancer, CPA5 has been observed in non-metastatic colorectal carcinoma cell lines but is absent in metastatic ones, implying its loss might correlate with tumor progression and its potential as a biomarker for disease status maayanlab.cloud. In zebrafish, CPA5 is expressed specifically in mast cells and can serve as a lineage marker maayanlab.cloud. Chemical activators of CPA5 are being investigated to enhance its enzymatic activity, potentially by stabilizing its active conformation or promoting substrate interaction; examples include benzamidine (B55565) and ethylene (B1197577) glycol scbt.com.
Carboxypeptidase A6 (CPA6): CPA6 is another member of the peptidase M14 family genecards.orggoogle.com. While it is recognized within the this compound family, specific detailed research contexts for CPA6 are less extensively described in the available literature compared to other subfamilies.
Table 3: Mammalian this compound Subfamilies and Research Contexts
| Subfamily | Primary Expression Tissue/Cell Type | Key Research Contexts/Functions | Source |
| CPA3 | Mast cells | Protein/peptide degradation (e.g., apolipoprotein B, angiotensin I), innate immunity, angiogenesis, ECM remodeling; potential diagnostic marker/pharmacological target in inflammatory diseases, cancer, sepsis, allergic inflammation | usbio.netnih.govwikipedia.orgmdpi.comresearchgate.net |
| CPA4 | Hormone-regulated tissues | Potential role in prostate cancer | ebi.ac.ukusbio.net |
| CPA5 | Testis, brain, pituitary | Intracellular processing of neuropeptide precursors; potential biomarker in colorectal carcinoma; subtle regulatory role in spermatogenesis; mast cell lineage marker in zebrafish; target for chemical activators | wikipedia.orgmaayanlab.cloudjax.orgscbt.com |
| CPA6 | Broadly recognized | Member of the peptidase M14 family; specific detailed research contexts are less extensively described | genecards.orggoogle.com |
Diversification of Metallo-Carboxypeptidases Across Kingdoms of Life
Metallo-carboxypeptidases, characterized by their indispensable zinc ion for catalytic function, constitute a highly diverse group of enzymes distributed across all kingdoms of life nih.gov. While their fundamental role involves the removal of C-terminal amino acid residues from proteins and peptides, their specific physiological contributions extend beyond mere protein degradation to encompass a broad spectrum of biological processes nih.gov.
In fungal species , A-type carboxypeptidases have been identified and characterized. For example, Metarhizium anisopliae produces an A-type carboxypeptidase (MeCPA) that exhibits substrate specificity similar to bovine this compound (BoCPA), with MeCPA showing enhanced efficiency in removing histidine residues nih.gov. Carboxypeptidases sourced from fungi, such as Aspergillus oryzae, find application in the food industry as processing aids. They are used in protein hydrolysis, in the manufacture of bakery products (e.g., partially hydrolyzing gluten), and in brewing (e.g., increasing free amino nitrogen), by breaking down proteins into smaller peptides and free amino acids foodstandards.gov.au.
Within yeast , specifically Saccharomyces cerevisiae, genes denoted CPA1 and CPA2 exist; however, these encode subunits of carbamoyl-phosphate synthase (glutamine-hydrolyzing), an enzyme crucial for arginine biosynthesis, rather than digestive carboxypeptidases found in mammals yeastgenome.orgyeastgenome.org. This highlights the significant functional divergence that can occur under similar naming conventions across different biological domains.
Bacterial species also feature various carboxypeptidases, including bacterial transpeptidases, which are known as alanine (B10760859) carboxypeptidases wikipedia.org. These enzymes perform diverse roles essential to bacterial physiology. The widespread presence and varied functionalities of metallo-carboxypeptidases across bacteria, fungi, plants, and animals underscore their evolutionary importance and adaptability in mediating fundamental biological processes, ranging from digestion and metabolism to development and immune responses nih.govmaayanlab.cloudnih.gov.
Structural Biology of Carboxypeptidase a
Overall Tertiary Structure and Key Structural Elements
The secondary structure of each subunit of CPA is composed of a mixture of α-helices and β-sheets virginia.eduproteopedia.org. Approximately 38% of the structure consists of α-helices, while 17% is made up of β-sheets virginia.edu. There are a total of 12 β-sheet strands, with an approximately equal distribution of parallel and anti-parallel arrangements virginia.edu. These β-sheets form a large central sheet that extends through the molecule and exhibits a 120-degree twist, attributed to the packing of hydrophobic side chains from adjacent strands virginia.edu. One side of this central β-sheet is rich in α-helices, while the other side accommodates the enzyme's active site, which includes both S'1 and S1 domains virginia.edu.
A critical structural feature contributing to the stability and function of CPA is a single disulfide bond between Cys-138 and Cys-161 virginia.eduproteopedia.org. The enzyme's surface area is comparatively large, with 53.4% of its side chains, predominantly aspartic acid and glutamic acid, making contact with non-isolated water molecules and being considered "outside" residues virginia.edu. Many key peptide residues are situated on random coil regions virginia.edu.
| Structural Feature | Description | Percentage/Count |
| Polypeptide Chain | Single chain | 307 amino acids |
| Secondary Structure | Alpha helices | 38% virginia.edu |
| Secondary Structure | Beta sheets | 17% virginia.edu |
| Beta Sheets | Total strands | 12 virginia.edu |
| Beta Sheets | Twist | 120 degrees virginia.edu |
| Disulfide Bond | Connects Cys-138 and Cys-161 | 1 virginia.eduproteopedia.org |
| Surface Area | Side chains making contact with non-isolated water molecules (preference for aspartic acid and glutamic acid) | 53.4% virginia.edu |
Active Site Architecture and Zinc Ion Coordination Environment
The active site of Carboxypeptidase A is a crucial three-dimensional cleft responsible for binding substrates and facilitating catalysis wikipedia.orgslideshare.net. It contains a zinc (Zn²⁺) metal center, which is essential for its hydrolytic activity virginia.eduproteopedia.orgwikipedia.org. The amino acid residues surrounding the zinc ion create a specific coordination environment vital for its function wikipedia.org.
In the free enzyme, the zinc ion in the active site of CPA typically exhibits a coordination number of five wikipedia.org. In this state, the metal center is coordinated with two imidazole (B134444) Nδ1 nitrogens from histidine residues, two carboxylate oxygens from glutamate-72, and a water molecule, forming a distorted tetrahedral arrangement wikipedia.org. However, upon ligand binding at the active site, the coordination number of the zinc ion can vary from five to six wikipedia.org. This adaptability in coordination number is crucial for accommodating different substrates and facilitating the catalytic mechanism.
An example of ligand binding is observed with D-[(amino)carbonyl]phenylalanine, which acts as a competitive inhibitor of CPA virginia.edu. This ligand, structurally similar to a phenylalanine residue, fits into the S'1 substrate recognition pocket and forms additional hydrogen bonds due to its amide moiety, increasing its affinity for the binding site virginia.edu.
The presence of the zinc ion is so critical that its loss leads to a complete loss of enzymatic activity wikipedia.org. However, this activity can be readily restored by the reintroduction of zinc, and in some cases, by other divalent metals like cobalt or nickel wikipedia.org. The zinc ion is tetrahedrally coordinated within the active site by specific amino acid residues, ensuring its precise positioning for catalytic function wikipedia.orgslideshare.net.
Crucial Amino Acid Residues in this compound Function and Substrate Recognition
Several amino acid residues within the active site of this compound are paramount for its catalytic function and its ability to specifically recognize and bind to substrates virginia.edu.
Glutamate-270 (Glu-270) is a crucial amino acid residue in the catalytic mechanism of this compound virginia.edunih.gov. It functions as a general acid/base catalyst virginia.edu. In the proposed mechanism, Glu-270 donates a proton to the departing amine group of the scissile peptide bond, facilitating its cleavage virginia.edu. Conversely, it can also act as a base, accepting a proton from a water molecule that then attacks the carbonyl carbon of the peptide bond virginia.eduproteopedia.org. This dual role highlights its direct involvement in the hydrolytic reaction.
A cluster of amino acid residues, including Arginine-71 (Arg-71), Arginine-127 (Arg-127), Asparagine-144 (Asn-144), Arginine-145 (Arg-145), and Tyrosine-248 (Tyr-248), are essential for substrate binding and recognition in this compound virginia.edu. These residues contribute to the enzyme's specificity for C-terminal residues with aromatic or aliphatic side chains wikipedia.org.
Arg-71 and Arg-127 : Arg-127 plays a role in activating the scissile peptide bond through hydrogen bonding virginia.edu. Arg-71 also makes contacts with the prodomain in the inactive proenzyme, and these interactions are important for proper folding and secretion acs.org.
Asn-144 and Arg-145 : These residues, along with Tyr-248, are located in the S'1 domain, which is primarily responsible for substrate specificity virginia.eduproteopedia.org. Specifically, Arg-145 forms a salt link with the carboxylate moiety of the substrate, a key interaction for substrate recognition virginia.eduproteopedia.org.
Tyr-248 : Tyr-248 is part of the hydrophobic "pocket" within the S'1 domain that ensures specificity for certain C-terminal amino acids virginia.eduproteopedia.org. This residue has been observed to adopt different conformations depending on the crystal environment imim.es. It is explicitly shown "capping" the binding pocket when a substrate is bound proteopedia.org.
These residues, through a combination of hydrogen bonding, ionic interactions, and hydrophobic contacts, collectively define the substrate recognition pocket and contribute to the enzyme's remarkable specificity for its targets virginia.eduproteopedia.orgwikipedia.org.
| Amino Acid Residue | Role in CPA Function |
| Glu-270 | Catalytic role (general acid/base catalysis) virginia.edunih.gov |
| Arg-71 | Substrate binding; involved in prodomain interactions virginia.eduacs.org |
| Arg-127 | Substrate binding; activates scissile peptide bond virginia.edu |
| Asn-144 | Substrate binding; part of S'1 domain for specificity virginia.eduproteopedia.org |
| Arg-145 | Substrate binding; forms salt link with substrate carboxylate virginia.eduproteopedia.org |
| Tyr-248 | Substrate binding; part of hydrophobic S'1 pocket for specificity virginia.eduproteopedia.org |
Conformational Dynamics and Flexibility of this compound
This compound is characterized by significant conformational flexibility, challenging the notion of proteins as rigid, immobile structures mdpi.comtandfonline.comnih.gov. Molecular dynamics simulations and spectrochemical probes have revealed a dynamic behavior, suggesting that the enzyme's potential energy landscape has a "rugged" bottom rather than a smooth one, indicating substantial structural rearrangements mdpi.comtandfonline.comnih.gov.
Comparison of Crystalline and Solution States
Crucial differences in the conformation and activity of this compound exist between its crystalline and solution states, as demonstrated by spectrochemical probes and detailed kinetic studies nih.govnih.govpnas.orgcapes.gov.brpnas.org. These variations significantly impact the enzyme's functional properties:
Catalytic Efficiency : Crystallization of CPA consistently leads to a marked reduction in its catalytic efficiency (), with values decreasing by 20- to 1000-fold depending on the substrate examined nih.govnih.govpnas.org.
Substrate Binding Modes : The enzyme's physical state also alters its substrate binding characteristics. Substrate inhibition, which is apparent for some di- and depsipeptides in solution, is entirely abolished when the enzyme is in crystalline form. Conversely, for longer substrates that exhibit normal kinetics in solution, crystallization can induce activation nih.govnih.govpnas.org.
Response to Modifiers : The influence of known peptidase activity modifiers also differs between states. For instance, benzoylglycine or cinnamic acid, which increase the hydrolysis rate of CbzGly-Phe in solution, show minimal effect on the crystalline enzyme. This suggests a weakening or absence of inhibitory enzyme-substrate binding modes in the crystalline state nih.gov.
A notable conformational disparity involves Tyrosine 248 (Tyr-248), an active-site residue. Spectrochemical studies using arsanilazotyrosine 248 derivatives revealed that in solution, Tyr-248 can form a complex with the zinc ion, resulting in a red coloration. In contrast, in the crystalline state, the derivative appears yellow, indicating that Tyr-248 and the zinc atom are too far apart to form such a complex capes.gov.brpnas.org. This distinct orientation of Tyr-248 is hypothesized to contribute to the reduced activity observed in crystalline CPA capes.gov.br.
The kinetic parameters comparing CPA in crystalline and solution states are summarized below:
| Kinetic Parameter | Crystalline State (vs. Solution) | Functional Implication | Source |
| Catalytic Efficiency () | Reduced (20- to 1000-fold) | Markedly lower enzymatic activity in crystalline form. | nih.govnih.govpnas.org |
| Substrate Inhibition | Abolished | Inhibitory binding modes for some substrates are lost. | nih.govnih.govpnas.org |
| Substrate Activation | May acquire (for longer substrates) | Normal solution kinetics can become activating in crystals. | nih.govnih.govpnas.org |
| Modifier Effect (e.g., benzoylglycine) | Minimal alteration | Weakening or absence of inhibitory enzyme-substrate binding modes. | nih.gov |
| Tyr-248 Conformation | Different orientation (away from Zn) | Suggests altered active site geometry and potential reason for lower activity in crystals compared to solution state. | capes.gov.brpnas.org |
Motions of Active Site Residues and Substrate Recognition Subsites
The active site of this compound exhibits differential motional fluctuations among its residues, which are functionally linked to its catalytic mechanism. Molecular dynamics simulations demonstrate that active site residues directly responsible for substrate binding specificity or the cleavage of the scissile bond show relatively low simulated motion researchgate.netnih.gov. Conversely, residues located in more distal regions of the substrate recognition subsites exhibit considerably greater motional fluctuations researchgate.netnih.gov. This distinct pattern of dynamic motion is directly related to the specific structural demands of substrate hydrolysis researchgate.net.
The active site of CPA contains five subsites, notably including S1' and S1, which are crucial for substrate recognition wikipedia.orgproteopedia.org. The S1' subsite functions as a hydrophobic pocket that accommodates the C-terminal side chain of the substrate. The binding strength is directly proportional to the size and hydrophobicity of this C-terminal side chain, with larger, more hydrophobic residues, such as phenylalanine, leading to stronger van der Waals interactions and enhanced substrate binding stability proteopedia.org. Three specific S1 subsite residues—Asn-144, Arg-145, and Tyr-248—are key players in recognizing the C-terminus of the polypeptide substrate proteopedia.org.
Upon substrate binding, significant conformational changes occur. For instance, Tyr-248 undergoes an induced conformational change, "capping" the binding pocket wikipedia.orgproteopedia.org. This motion enables the phenolic hydroxyl of Tyr-248 to form a hydrogen bond with the terminal carboxylate of the ligand, and for longer peptide substrates, an additional hydrogen bond with a peptide linkage, thereby strengthening the enzyme-ligand interaction wikipedia.org. Furthermore, inhibitor binding, such as that of D-cysteine, also induces concerted motions of the side chains surrounding the zinc ion in the active site cshl.edu. It has been noted that the absence of the zinc ion does not significantly impact the stereochemical relationships of the active site residues in the dynamically averaged protein researchgate.netnih.gov.
Structural Homology and Evolutionary Conservation within the M14A Peptidase Family
This compound is a member of the M14 family of metallopeptidases (MEROPS family M14), also referred to as funnelins ebi.ac.uknih.govnih.govebi.ac.uk. This family comprises zinc-binding carboxypeptidases that specifically hydrolyze single C-terminal amino acids from polypeptide chains ebi.ac.uknih.govnih.gov. A defining characteristic and key determinant of their specificity is the presence of a recognition site for the free C-terminal carboxyl group ebi.ac.uknih.govnih.gov.
The M14 family is diverse, subdivided into several subfamilies based on sequence homology, structural features, and specificities:
M14A Subfamily : This is the largest subfamily and includes well-studied human pancreatic digestive enzymes such as Carboxypeptidase A1 (hCPA1), Carboxypeptidase A2 (hCPA2), and Carboxypeptidase B (hCPB) nih.govnih.govpnas.orgebi.ac.uk. Members of this subfamily are typically synthesized as inactive precursors, known as procarboxypeptidases, which possess an N-terminal pro-region that is cleaved for activation nih.govnih.govebi.ac.uk. Within M14A, enzymes exhibit distinct substrate specificities: CPA-like enzymes prefer hydrophobic residues (CPA1 favoring aliphatic and small aromatic residues, while CPA2 prefers bulky aromatic side chains), whereas CPB-like enzymes specifically cleave basic amino acids such as lysine (B10760008) or arginine ebi.ac.uknih.govnih.gov. Carboxypeptidase A3 (CPA3) also belongs to the M14A subfamily diva-portal.org.
M14B Subfamily : This group includes regulatory enzymes such as Carboxypeptidase H (CPE), Carboxypeptidase M (CPM), and Carboxypeptidase N (CPN). These enzymes are often involved in critical physiological processes like the processing of neuroendocrine peptides and the regulation of blood fibrinolysis nih.govebi.ac.ukdiva-portal.org.
M14C Subfamily : This subfamily features enzymes with an exceptional dipeptidyl-peptidase activity, exemplified by gamma-glutamyl-(L)-meso-diaminopimelate peptidase I, which plays a role in bacterial cell wall metabolism ebi.ac.uknih.govebi.ac.uk.
M14D Subfamily : This recently defined subfamily includes Nna1-like proteins, which are active metallopeptidases that act on cytosolic proteins, such as alpha-tubulin ebi.ac.ukresearchgate.net.
Evolutionary analyses underscore the deep conservation of these enzymes. Gene duplication events have been pivotal in expanding the functional repertoire of the M14 family nih.gov. For example, certain genes, like Carboxypeptidase O (CPO), have undergone multiple duplication events within specific lineages, suggesting a process of neofunctionalization nih.gov. Phylogenetic studies indicate that CPA3 emerged early in tetrapod evolution, positioned closer to CPB1, and these two enzymes are located within the same genetic locus on human chromosome 3 diva-portal.org. The core catalytic functions, zinc-binding sites, and enzymatic domains of CPB proteins, for instance, are highly conserved across various organisms, highlighting their fundamental and retained roles in cellular and metabolic activities throughout evolution mdpi.com.
Compound Names and PubChem CIDs
Enzymatic Mechanisms and Catalysis of Carboxypeptidase a
Proposed Catalytic Pathways for Peptide Hydrolysis
Two principal mechanisms have been proposed to describe the hydrolysis of peptide substrates by Carboxypeptidase A: the promoted-water pathway and the nucleophilic pathway. wikipedia.orgnih.gov While both pathways account for the cleavage of the peptide bond, they differ in the identity of the initial nucleophile and the formation of intermediates.
The promoted-water pathway, also known as the general base-general acid mechanism, is the more widely supported hypothesis for peptide hydrolysis. nih.govproteopedia.org This mechanism involves a water molecule, activated by the active site components, as the nucleophile that attacks the scissile carbonyl carbon of the substrate. proteopedia.orgwikipedia.org
The key steps in this pathway are as follows:
Substrate Binding: The C-terminal residue of the polypeptide substrate binds in the enzyme's S1' hydrophobic pocket. proteopedia.org The terminal carboxylate group of the substrate forms crucial interactions with active site residues, including a salt link with Arginine-145 (Arg-145) and hydrogen bonds with Asparagine-144 (Asn-144) and Tyrosine-248 (Tyr-248). virginia.eduproteopedia.org The carbonyl oxygen of the peptide bond to be cleaved coordinates to the active site Zinc(II) ion. slideshare.net
Nucleophilic Attack: A water molecule, coordinated to the Zn(II) ion, is positioned for attack on the substrate's scissile carbonyl carbon. The carboxylate side chain of Glutamate-270 (Glu-270) acts as a general base, abstracting a proton from the zinc-bound water molecule. nih.govproteopedia.orgebi.ac.uk This deprotonation generates a highly nucleophilic hydroxide ion. wikipedia.org The activated hydroxide then attacks the polarized carbonyl carbon. proteopedia.orgebi.ac.uk
Formation of Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, negatively charged tetrahedral intermediate. proteopedia.org This unstable intermediate is stabilized by the positively charged Zn(II) ion and the guanidinium (B1211019) group of Arginine-127 (Arg-127), which acts as an oxyanion hole. proteopedia.orgnih.govutoronto.ca
Peptide Bond Cleavage: In the second phase of the mechanism, Glu-270, now protonated (acting as a general acid), donates a proton to the nitrogen atom of the scissile peptide bond. nih.govwikipedia.org This facilitates the cleavage of the carbon-nitrogen bond.
Product Release: The cleavage of the peptide bond results in the formation of two products: a shortened polypeptide and a single C-terminal amino acid. Once the products are released, a new water molecule binds to the zinc ion, regenerating the enzyme for the next catalytic cycle. wikipedia.org
This mechanism is supported by extensive structural and kinetic data, as well as isotopic labeling experiments which indicate that an acyl-enzyme intermediate is unlikely to form with peptide substrates. nih.govnih.gov
An alternative hypothesis is the nucleophilic pathway, which proposes a direct role for an active site residue as the nucleophile. wikipedia.orgnih.gov In this mechanism, the carboxylate side chain of Glu-270 directly attacks the carbonyl carbon of the peptide bond. nih.govwikipedia.org
The proposed steps for this pathway are:
Nucleophilic Attack by Glu-270: The carboxylate of Glu-270 performs a direct nucleophilic attack on the scissile carbonyl carbon of the substrate. nih.gov
Formation of Acyl-Enzyme Intermediate: This attack leads to the formation of a covalent acyl-enzyme intermediate, specifically a mixed anhydride. wikipedia.orgproteopedia.org The leaving group (the rest of the peptide chain) is released.
Deacylation: A water molecule then acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This step regenerates the free enzyme and releases the C-terminal amino acid product. ebi.ac.uk
While some kinetic and chemical evidence has been presented for this pathway, it is generally considered less likely for peptide substrates compared to the promoted-water mechanism. wikipedia.orgproteopedia.org The evidence for the anhydride intermediate is considered mixed and ambiguous, and trapping experiments have not definitively confirmed its existence in peptide hydrolysis. wikipedia.orgproteopedia.org Computational studies have also suggested that this pathway is not viable for proteolytic reactions. researchgate.net
Mechanistic Differences in Peptide versus Ester Hydrolysis
This compound is also capable of hydrolyzing ester substrates, often at faster rates than their corresponding peptide analogs. nih.gov The mechanism of ester hydrolysis has been a topic of significant investigation, with evidence suggesting that it may differ from that of peptide hydrolysis. nih.govacs.org
For peptide hydrolysis, the promoted-water pathway is favored. nih.gov However, for ester substrates, the nucleophilic pathway involving an acyl-enzyme intermediate may be more plausible. nih.govresearchgate.net Several factors contribute to this difference:
Leaving Group Ability: The leaving group in ester hydrolysis (an alkoxide) is more stable and a better leaving group than the amide anion in peptide hydrolysis. This may facilitate the direct attack by Glu-270.
Hydrogen Bonding: In peptide substrates, a hydrogen bond can form between the substrate's amide nitrogen and the carboxylate of Glu-270. This interaction can reduce the nucleophilicity of Glu-270, hindering a direct attack. This hydrogen bond is absent in ester substrates, potentially making the nucleophilic pathway more viable. nih.gov
Intermediate Detection: Some studies have reported the detection of intermediates at low temperatures during the hydrolysis of certain ester substrates, providing support for the acyl-enzyme mechanism in these cases. nih.gov
Computational studies using hybrid quantum mechanical/molecular mechanical (QM/MM) methods have explored both pathways for ester hydrolysis. These studies suggest that while the promoted-water pathway is still a viable mechanism, the nucleophilic pathway leading to a stable acyl-enzyme complex is also possible for esters. However, these same studies indicate the subsequent hydrolysis of this acyl-enzyme intermediate (deacylation) has a high energy barrier, suggesting the nucleophilic pathway may be non-productive even for esters. nih.govresearchgate.net Therefore, while mechanistic nuances exist, the promoted-water pathway is considered the prevailing mechanism for both peptide and ester hydrolysis. nih.govresearchgate.net
Role of Specific Active Site Residues in the Catalytic Cycle
The catalytic efficiency of this compound relies on the precise positioning and chemical properties of several key amino acid residues within its active site, in concert with the essential Zn(II) cofactor. wikipedia.orgnih.gov
| Residue/Component | Role in Catalysis |
| Zn(II) Ion | A powerful Lewis acid that polarizes the substrate's carbonyl group, making it more susceptible to nucleophilic attack. wikipedia.orgstudy.com It coordinates and activates the water molecule, lowering its pKa. proteopedia.orgutoronto.ca It also stabilizes the negative charge of the tetrahedral intermediate. proteopedia.orgwikipedia.orgstudy.com |
| Glutamate-270 (Glu-270) | Plays a dual role in the promoted-water pathway. It acts as a general base to deprotonate the zinc-bound water, creating the hydroxide nucleophile. nih.govproteopedia.orgebi.ac.uk It then acts as a general acid, donating a proton to the leaving group to facilitate peptide bond cleavage. nih.govwikipedia.org In the nucleophilic pathway, it is proposed to act as the direct nucleophile. nih.gov |
| Arginine-127 (Arg-127) | The guanidinium group helps to stabilize the negatively charged tetrahedral intermediate through electrostatic interactions. proteopedia.orgnih.gov It interacts with the carbonyl oxygen of the substrate, contributing to the polarization of the peptide bond. proteopedia.org |
| Tyrosine-248 (Tyr-248) | Undergoes a significant conformational change upon substrate binding, moving to "cap" the active site pocket. wikipedia.orgproteopedia.org It forms hydrogen bonds with the substrate's terminal carboxylate group and the amide of the penultimate peptide bond, aiding in substrate positioning and specificity. virginia.eduproteopedia.org |
| Arginine-145 (Arg-145) | Forms a crucial salt bridge (ion-ion interaction) with the C-terminal carboxylate group of the substrate, anchoring it in the active site. virginia.eduproteopedia.org |
| Asparagine-144 (Asn-144) | Participates in hydrogen bonding with the substrate's C-terminal carboxylate group, contributing to substrate recognition and binding. proteopedia.orgvirginia.edu |
| Histidine-69, Glutamate-72, Histidine-196 | These three residues serve as ligands that coordinate and hold the catalytic Zn(II) ion in the correct position within the active site. nih.govproteopedia.org |
The coordinated action of these residues creates a highly efficient catalytic environment. The zinc ion and charged residues polarize the substrate and stabilize intermediates, while Glu-270 facilitates the necessary proton transfers for the hydrolysis reaction.
Computational Studies on this compound Catalysis
Computational methods, particularly hybrid quantum mechanical/molecular mechanical (QM/MM) approaches, have become invaluable tools for investigating the catalytic mechanism of this compound at an atomic level. nih.govnih.govresearchgate.net These studies allow researchers to model the reaction pathways, calculate energy barriers, and analyze the roles of individual active site residues with a level of detail that is often inaccessible through experimental methods alone. nih.govmdpi.com
Key findings from computational studies include:
Support for the Promoted-Water Pathway: Multiple QM/MM studies have concluded that the general acid-general base (promoted-water) mechanism is the most favorable pathway for peptide hydrolysis. nih.govnih.gov These simulations have calculated the energy profiles for the reaction, identifying the transition states and the tetrahedral intermediate, and have found the energy barriers to be consistent with experimental kinetic data. nih.govresearchgate.net
Elucidation of Transition States: Computational models have provided detailed structures of the short-lived transition states, revealing the precise geometric and electronic arrangements of the substrate and active site residues during the key bond-breaking and bond-forming events.
Quantifying Residue Contributions: By performing in silico mutations, computational studies can quantify the energetic contribution of specific residues like Arg-127 and Glu-270 to transition state stabilization, corroborating experimental results from site-directed mutagenesis.
These theoretical investigations complement experimental data, providing a dynamic and detailed picture of the catalytic cycle. They have been instrumental in refining our understanding of the CPA mechanism and serve as a powerful approach for studying other metalloenzymes. nih.govmdpi.com
Substrate Specificity and Binding Dynamics of Carboxypeptidase a
C-terminal Amino Acid Residue Preferences
Carboxypeptidase A exhibits pronounced selectivity for the C-terminal amino acid residue it cleaves, a characteristic largely determined by the enzyme's S1' subsite, which is the primary specificity subsite that binds the C-terminal residue msu.ru.
Preference for Hydrophobic, Aliphatic, or Aromatic Side Chains
This compound enzymes generally favor the hydrolysis of C-terminal residues with hydrophobic side chains ebi.ac.uk. Specifically, CPA demonstrates a strong preference for large aromatic or branched aliphatic C-terminal amino acids such as Phenylalanine (Phe), Leucine (Leu), Isoleucine (Ile), Methionine (Met), Tyrosine (Tyr), and Valine (Val) nih.govwikipedia.orgnih.govvirginia.edu.
It is important to note that different isoforms of this compound can exhibit slightly varied specificities. For instance, Carboxypeptidase A1 (CPA1) tends to prefer aliphatic and smaller aromatic residues, while Carboxypeptidase A2 (CPA2) and Carboxypeptidase A4 (CPA4) show higher specificity toward bulkier aromatic side chains ebi.ac.uknih.govuniprot.org.
Influence of Other Residues within the Peptide Substrate (P1, P1', P2')
The C-terminal amino acid is designated as the P1' position according to the Schechter & Berger nomenclature for protease substrate specificities, where the P1' residue is C-terminal to the scissile bond nih.gov. The residue immediately preceding the scissile bond is termed P1, and the residue before that is P2 msu.ru. The specific amino acids occupying these positions can significantly influence the efficiency of CPA's catalytic activity.
For human CPA4, the P1' position is identified as the major determinant of substrate specificity, although residues at the P1 position also contribute significantly nih.gov.
P1 Position (Penultimate Residue) : Aliphatic, aromatic, and basic residues in the P1 position generally have a positive influence on cleavage specificity nih.gov. Conversely, acidic residues (Aspartic acid, Glutamic acid), Proline (Pro), and Glycine (Gly) typically exert a negative influence in the P1 position, with Proline often being entirely disfavored or absent from this position in cleaved substrates nih.govvirginia.edunih.govresearchgate.net. This negative effect of P1 Proline and Glycine appears to be a common feature among many metallocarboxypeptidases (MCPs) researchgate.net.
P2 Position : The type of P2 residue can also influence the kinetic parameters, such as kcat and Km, of some carboxypeptidases like Carboxypeptidase M (CPM) researchgate.net. For certain carboxypeptidases, hydrophobic residues at P2 can favor substrate cleavage, while Glycine at P2 seems to have an adverse effect nih.gov.
S1' Subsite : The S1' subsite, which accommodates the C-terminal amino acid (P1'), plays a crucial role in substrate specificity through its hydrophobic pocket. Residues like Tyr-248, Arg-145, and Asn-144 within the S1' domain interact with the C-terminal carboxylate of the substrate, forming salt links and hydrogen bonds that enhance binding affinity virginia.eduvirginia.edu.
Kinetic Analysis of Substrate Binding and Cleavage
The rate of cleavage of peptides by this compound is reported to be approximately 102 s-1 virginia.eduvirginia.edu. Studies on human CPA2, for example, have reported kcat values for various substrates: 121 s-1 for 3-(2-furyl)acryloyl-Phe-Phe, 65.3 s-1 for 3-(2-furyl)acryloyl-Phe-Trp, and 18.6 s-1 for 3-(2-furyl)acryloyl-Phe-Leu uniprot.org.
For a recombinant dipeptidyl carboxypeptidase from Escherichia coli (EcDCP), which shares catalytic properties with angiotensin I-converting enzyme (ACE), detailed kinetic parameters were investigated using furanacryloyl-peptides (FA-peptides). FA-Phe-Ala-Phe was identified as a highly suitable substrate with a Km of 0.2 mM and a kcat of 1218 s-1, yielding a kcat/Km value of 5246 mM-1 s-1 scialert.net. This enzyme also showed preference for aromatic residues at the P1 position, Glycine at P1', and Phenylalanine at P2' scialert.net.
Early kinetic experiments revealed that for a substrate to bind efficiently to CPA, the peptide to be hydrolyzed must be adjacent to a terminal free carboxyl group. The rate of hydrolysis is enhanced if the C-terminal residue is branched aliphatic or aromatic. However, dipeptides with a free amino group are hydrolyzed slowly, a limitation that can be overcome by N-acylation of the amino group wikipedia.org.
Historically, kinetic analyses of CPA have shown complex behaviors, including substrate linearity, inhibition, activation, and sigmoid-shaped rate plots pnas.org. These observations, particularly the non-linear kinetics, have sometimes been interpreted through models involving multiple binding sites or allosteric effects, even though X-ray crystallographic studies might suggest a single active site pnas.org.
Table 1: Kinetic Parameters for Selected CPA Isoforms and Substrates
| Enzyme/Analog | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1 s-1) | Temperature (°C) | pH | Source |
| Human CPA2 | 3-(2-furyl)acryloyl-Phe-Phe | N/A | 121 | N/A | 25 | N/A | uniprot.org |
| Human CPA2 | 3-(2-furyl)acryloyl-Phe-Trp | N/A | 65.3 | N/A | 25 | N/A | uniprot.org |
| Human CPA2 | 3-(2-furyl)acryloyl-Phe-Leu | N/A | 18.6 | N/A | 25 | N/A | uniprot.org |
| EcDCP | FA-Phe-Ala-Phe | 0.2 | 1218 | 5246 | N/A | N/A | scialert.net |
| Thermococcus sp. NA1 CP | Z-Ala-Arg | N/A | N/A | 8.3 | 70-80 | 6.5 | tandfonline.com |
Note: N/A indicates data not explicitly provided in the source for that specific column but used for the table.
Allosteric Sites and Ligand-Enzyme Specificity
This compound, like many bioactive enzymes, possesses allosteric sites that contribute to its ligand-enzyme specificity wikipedia.orgwikiwand.com. These sites are distinct from the primary active site but can influence its catalytic activity and substrate binding through conformational changes.
One notable example involves a significant conformational change at Tyr-248 upon substrate or inhibitor binding to the primary active site wikipedia.org. The phenolic hydroxyl group of Tyr-248 forms a hydrogen bond with the terminal carboxylate of the ligand wikipedia.orgvirginia.edu. For longer peptide substrates, an additional hydrogen bond can form between Tyr-248 and a peptide linkage. These interactions strengthen the bond between the enzyme and the ligand, whether it is a substrate or an inhibitor, highlighting an induced-fit mechanism wikipedia.orgvirginia.edu.
The S1' subsite, a hydrophobic pocket within CPA, is critical for determining substrate specificity. This pocket, along with key residues like Tyr-248, Arg-145, and Asn-144, ensures the enzyme's specificity towards the carboxylate moiety of a peptide substrate. The formation of a salt bridge between the substrate's carboxylate and the guanidinium (B1211019) group of Arg-145, coupled with hydrogen bonding from Arg-145 and Asn-144, significantly increases the substrate's affinity for the binding site virginia.eduvirginia.edu.
pH-Dependent Reactivity and Substrate Interactions
The catalytic activity and substrate interactions of this compound are significantly influenced by pH, reflecting the ionization states of key residues within the enzyme's active site and the substrate itself nih.govresearchgate.net.
A well-studied example of pH-dependent reactivity involves the dipeptide Glycyl-L-tyrosine (GY). This molecule can act as either a substrate or an inhibitor for CPA, depending on the pH of the environment nih.govacs.orgnih.gov.
High pH : At higher pH values, the mono-ionic form of glycyl-L-tyrosine predominates. This form is known to chelate the active-site zinc ion, thereby rendering the enzyme inactive and functioning as an inhibitor nih.govresearchgate.netacs.org. This inhibitory mode is consistent with X-ray crystallographic studies of the CPA-GY complex prepared under alkaline conditions, where the N-terminal amino nitrogen of the peptide coordinates with the zinc ion nih.gov.
Low pH : Conversely, at lower pH values, the di-ionic form of glycyl-L-tyrosine becomes prevalent. This form undergoes hydrolysis through a nucleophilic mechanism, leading to the formation of an acyl-enzyme complex as a reaction intermediate nih.govacs.orgnih.gov. The calculated free energy barrier for this hydrolysis pathway, around 20.1 kcal/mol, aligns closely with experimental values nih.govresearchgate.netnih.gov.
The optimal pH for the activity of this compound isoforms can vary. For instance, human CPA4 shows an optimal pH range of 8.5–9, exhibiting very low activity below pH 6 nih.gov. This suggests that CPA4 is maximally active in extracellular environments following secretion, with minimal activity in the acidic conditions of the secretory pathway nih.gov. The catalytic mechanism often involves a general acid/general base mechanism where water, activated by the Zn/Glu270 system or the C-terminal carboxylic group of the substrate, attacks the peptide carbonyl ebi.ac.uk.
Enzymatic Kinetics and Regulation of Carboxypeptidase a Activity
Characterization of Kinetic Parameters (kcat, KM, Vmax)
The enzymatic activity of Carboxypeptidase A is quantified by key kinetic parameters: the Michaelis constant (KM), the catalytic constant (kcat), and the maximum velocity (Vmax). KM represents the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the enzyme's affinity for its substrate. A lower KM value generally indicates a higher affinity. The kcat, or turnover number, signifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. Vmax, the maximum rate of reaction, is directly proportional to the enzyme concentration and is achieved when the enzyme's active sites are fully occupied by the substrate.
The specificity of different this compound isoforms for various substrates is reflected in their kinetic constants. For instance, human CPA1 and CPA4 exhibit broad substrate specificities, while CPA2 is more restricted to substrates with large aromatic residues at the C-terminal position. The catalytic efficiency of an enzyme is often expressed as the ratio kcat/KM, which provides a measure of how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.
Below is a table summarizing the kinetic constants for the hydrolysis of several synthetic peptide substrates by human Carboxypeptidase A1, A2, and A4. The data highlights the preference of CPA4 for substrates with hydrophobic C-terminal amino acids such as Phenylalanine, Leucine, Methionine, Valine, and Isoleucine, as indicated by their kcat/KM values nih.gov.
| Substrate | Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| FA-Phe-Ala | CPA1 | 15.3 | 146 | 0.105 |
| FA-Phe-Ala | CPA2 | 1.2 | 2100 | 0.0006 |
| FA-Phe-Ala | CPA4 | 10.1 | 125 | 0.081 |
| FA-Phe-Phe | CPA1 | 50.1 | 50 | 1.002 |
| FA-Phe-Phe | CPA2 | 12.3 | 110 | 0.112 |
| FA-Phe-Phe | CPA4 | 25.5 | 35 | 0.728 |
| FA-Phe-Leu | CPA1 | 3.5 | 110 | 0.032 |
| FA-Phe-Leu | CPA2 | 0.04 | >5000 | <0.0001 |
| FA-Phe-Leu | CPA4 | 15.2 | 100 | 0.152 |
Substrate Inhibition and Activation Phenomena
The catalytic activity of this compound does not always follow simple Michaelis-Menten kinetics. Depending on the substrate and reaction conditions, the enzyme can exhibit both substrate inhibition and activation.
Conversely, substrate activation occurs when the binding of a substrate molecule at a site other than the active site enhances the enzyme's catalytic activity. This can result in sigmoidal-shaped rate plots, where the reaction rate increases more than proportionally with an initial increase in substrate concentration pnas.orgpnas.org. Models proposing the binding of substrates at multiple loci on the enzyme have been developed to account for these complex kinetic behaviors pnas.org. For example, with some longer substrates, this compound in its crystalline form can exhibit activation, a phenomenon not observed in solution nih.govnih.gov.
Influence of Physical State on this compound Kinetics (Crystalline vs. Solution)
The physical state of this compound—whether it is in solution or in a crystalline form—has a profound impact on its kinetic properties. Detailed studies have revealed significant differences in the enzyme's function between these two states nih.govnih.gov.
Crystallization of this compound has been shown to markedly decrease its catalytic efficiency, with the kcat value being reduced by a factor of 20 to 1000 for all substrates examined nih.govnih.gov. This reduction in activity is thought to be due to conformational constraints imposed by the crystal lattice, which may hinder the necessary structural rearrangements for efficient catalysis.
Furthermore, the physical state can alter the regulatory behavior of the enzyme. Substrate inhibition, which is apparent for some substrates in solution, is often abolished when the enzyme is crystallized nih.govnih.gov. In some cases, substrates that exhibit normal Michaelis-Menten kinetics in solution can cause substrate activation when interacting with the crystalline enzyme nih.govnih.gov. These differences highlight that the interpretation of enzyme function based on crystal structures must be approached with caution, as the kinetic behavior in the crystalline state may not fully represent the enzyme's activity in its physiological, solution-based environment nih.gov.
Effects of Metal Ion Substitution on Catalytic Activity
This compound is a metalloenzyme, with a zinc ion (Zn²⁺) located at its active site that is essential for its catalytic activity wikipedia.org. The removal of this zinc ion leads to a loss of enzymatic function. However, the native zinc ion can be replaced by other divalent metal ions, leading to enzymes with altered catalytic properties wikipedia.orgnih.gov.
Substitution with cobalt (Co²⁺) often results in an active enzyme, and in some cases, the cobalt-substituted enzyme exhibits different pH-activity profiles compared to the native zinc enzyme nih.gov. Kinetic studies of the Co²⁺-substituted enzyme have provided insights into the catalytic mechanism, helping to identify the metal-bound water molecule as a key catalytic group nih.gov. Nickel (Ni²⁺) can also replace zinc to yield an active enzyme wikipedia.org.
The replacement of the catalytic zinc ion with a range of different divalent cations has been shown to result in a diversity of catalytic activities nih.gov. This demonstrates that while the presence of a metal ion is crucial, the specific nature of the metal ion significantly influences the catalytic efficiency and substrate specificity of this compound. For instance, the substitution of the active site zinc ion with cadmium results in an enzyme that is inactive towards typical peptide substrates but can cleave a substrate analog containing a thioamide linkage researchgate.net.
Zymogen Activation and Its Biological Significance
This compound is synthesized and secreted in an inactive precursor form known as a zymogen, or more specifically, prothis compound. This inactive state is crucial for preventing the enzyme from digesting proteins within the pancreatic cells where it is produced researchgate.net.
The activation of prothis compound is a key step in the digestive process and is initiated in the small intestine. The primary activator is the enzyme trypsin, which proteolytically cleaves a segment from the N-terminus of the prothis compound molecule researchgate.netproteopedia.org. This cleavage removes an "activation segment" or "propeptide," which is a polypeptide chain of 94-96 amino acids, leading to a conformational change that exposes the active site and renders the enzyme catalytically active researchgate.net. In some instances, other enzymes, such as chymotrypsin (B1334515) C, can act as co-activators in this process for certain human prothis compound isoforms researchgate.net.
The activation process can be complex, with different isoforms of prothis compound exhibiting varying rates and modes of activation. For example, procarboxypeptidase A1 shows a slower, biphasic activation pathway compared to the faster, monotonic activation of procarboxypeptidase A2 researchgate.net. Once activated, the released this compound can, in some cases, participate in the further trimming of the severed activation segments researchgate.net. The structural differences in the region connecting the activation domain to the enzyme are thought to be responsible for the observed differences in the activation processes of various procarboxypeptidase forms nih.gov.
Inhibitor Design and Interaction Mechanisms for Carboxypeptidase a
Mechanism-Based and Competitive Inhibitors of Carboxypeptidase A
The inhibition of this compound can be achieved through various mechanisms, broadly categorized into competitive and mechanism-based inhibition. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. These inhibitors often mimic the structure of the natural substrate. For instance, 2-(4-Imidazoyl)hydrocinnamic acid and its analogs have been designed as competitive inhibitors of CPA, with the imidazole (B134444) ring acting as an effective zinc coordinating ligand. nih.gov Citrate also acts as a competitive inhibitor by chelating the catalytic zinc ion in the active site. researchgate.net
Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then inactivates the enzyme, often through covalent modification. nih.gov These inactivators are of particular interest due to their high selectivity and prolonged duration of inhibition. nih.gov An example is N-(2-chloroethyl)-N-methylphenylalanine, which was designed as a mechanism-based inactivator for CPA. nih.gov It is proposed that the chloroethylamino group of the inhibitor undergoes an intramolecular SN2 reaction upon binding to the enzyme, generating a reactive aziridinium ion that then covalently modifies the carboxylate group of Glu-270 in the active site. nih.gov
The table below summarizes some examples of competitive and mechanism-based inhibitors of this compound.
| Inhibitor Name | Type of Inhibition | Key Feature/Mechanism |
| 2-(4-Imidazoyl)hydrocinnamic acid | Competitive | Imidazole ring coordinates with the active site zinc ion. nih.gov |
| Citrate | Competitive | Chelates the catalytic zinc ion. researchgate.net |
| N-(2-chloroethyl)-N-methylphenylalanine | Mechanism-Based | Forms a reactive aziridinium ion that covalently modifies Glu-270. nih.gov |
Rational Design Principles for this compound Inhibitors
The rational design of CPA inhibitors leverages the well-characterized structure of its active site and our understanding of its catalytic mechanism. nih.gov Key principles in this design process include exploiting the coordination of the active site zinc ion and considering the stereochemical preferences of the enzyme.
A central strategy in the design of potent CPA inhibitors is the incorporation of a functional group that can effectively coordinate with the active site Zn2+ ion. mdpi.com This zinc ion is essential for catalysis, and blocking its interaction with the substrate or the catalytic water molecule leads to inhibition. mdpi.comnih.gov The zinc ion in the active site of CPA is typically coordinated by three amino acid residues (His69, Glu72, and His196) and a water molecule. proteopedia.org
Inhibitors are often designed to displace this water molecule and directly bind to the zinc ion. mdpi.com Various zinc-binding groups have been utilized in inhibitor design, including carboxylates, hydroxamates, and thiols. For example, the imidazole ring in 2-(4-Imidazoyl)hydrocinnamic acid serves as an effective zinc coordinating ligand. nih.gov The strength of this coordination is a critical determinant of inhibitor potency. Bidentate ligation, where an inhibitor coordinates the zinc ion with two atoms, can be a particularly effective strategy, as it can block the coordination site for the catalytic water molecule. mdpi.comnih.gov
The stereochemistry of an inhibitor plays a crucial role in its binding affinity and inhibitory potency against this compound. nih.govkaist.ac.kr The enzyme's active site is chiral and thus exhibits stereoselectivity in its interactions with inhibitors. Interestingly, while the enzyme naturally processes L-amino acids, some potent inhibitors have been found to possess D-stereochemistry. nih.govnih.govkaist.ac.kr
For example, both D- and L-isomers of N-(hydroxyaminocarbonyl)phenylalanine exhibit strong binding to CPA, but the D-isomer is three times more potent than its L-enantiomer. nih.govkaist.ac.kr Crystallographic studies have revealed different binding modes for these enantiomers. The L-isomer binds in a manner similar to the substrate, with its carbonyl oxygen coordinating to the zinc ion and its hydroxyl group hydrogen bonding with Glu-270. nih.govkaist.ac.kr In contrast, the D-isomer's terminal hydroxyl group interacts with both the zinc ion and the carboxylate of Glu-270. nih.govkaist.ac.kr Similarly, the (R)-isomer of N-(2-chloroethyl)-N-methylphenylalanine, which belongs to the D-series, is a more potent inactivator than its (S)-enantiomer. nih.gov These findings highlight the importance of considering stereochemistry in the design of highly effective CPA inhibitors.
Molecular Interactions in Enzyme-Inhibitor Complexes
The binding of an inhibitor to the active site of this compound is stabilized by a network of molecular interactions. kaist.ac.kr These interactions involve not only the catalytic zinc ion but also several key amino acid residues within the active site. The S1' subsite, a hydrophobic pocket, accommodates the side chain of the inhibitor, contributing to binding affinity and specificity. nih.govkaist.ac.kr
Key residues involved in inhibitor binding include:
Arg145 and Arg127: The guanidinium (B1211019) groups of these residues form hydrogen bonds with the carboxylate group of the inhibitor. nih.govkaist.ac.kr
Glu270: This residue can act as a hydrogen bond acceptor or donor, interacting with functional groups on the inhibitor. nih.govkaist.ac.kr
Tyr248: The phenolic hydroxyl group of Tyr248 can form a hydrogen bond with the inhibitor's carboxylate group. The binding of an inhibitor can induce a conformational change in Tyr248, causing it to "cap" the active site. nih.govkaist.ac.kr
Asn144: The amide group of Asn144 can also participate in hydrogen bonding with the inhibitor. mdpi.com
The specific interactions can vary depending on the inhibitor's structure and stereochemistry. For instance, in the complex with the D-isomer of N-(hydroxyaminocarbonyl)phenylalanine, the inhibitor's carboxylate is engaged in a hydrogen bond with the hydroxyl group of a downward-positioned Tyr-248. nih.govkaist.ac.kr
The table below details the primary molecular interactions between this compound and its inhibitors.
| Interacting Residue/Component | Type of Interaction | Role in Inhibition |
| Zinc (Zn2+) | Coordination | Central to inhibitor binding; blocks catalytic activity. mdpi.com |
| Arg145 | Hydrogen Bonding | Stabilizes the inhibitor's carboxylate group. nih.govkaist.ac.kr |
| Arg127 | Hydrogen Bonding | Stabilizes the inhibitor's carboxylate group. nih.govkaist.ac.kr |
| Glu270 | Hydrogen Bonding | Interacts with inhibitor functional groups. nih.govkaist.ac.kr |
| Tyr248 | Hydrogen Bonding, Induced Fit | Caps the active site upon inhibitor binding. nih.govkaist.ac.kr |
| Asn144 | Hydrogen Bonding | Contributes to inhibitor binding. mdpi.com |
| S1' Subsite | Hydrophobic Interactions | Accommodates the inhibitor's side chain. nih.govkaist.ac.kr |
Computational Approaches in this compound Inhibitor Development
Computational methods have become indispensable tools in the development of inhibitors for this compound and other enzymes. mdpi.com These approaches provide valuable insights into enzyme-inhibitor interactions at a molecular level and can guide the rational design of more potent and specific inhibitors.
Molecular dynamics (MD) simulations are used to study the dynamic behavior of CPA-inhibitor complexes, revealing conformational changes and quantifying the interactions between the ligand and the enzyme. mdpi.comnih.gov These simulations can help to understand how an inhibitor's binding affects the enzyme's flexibility and can elucidate the mechanism of inhibition, such as the blocking of a coordination site for a catalytic water molecule. mdpi.comnih.gov
Semi-empirical calculations have been employed to analyze the conformational properties of CPA complexes with both inhibitors and substrates. nih.gov Such studies can predict the preferred binding modes of molecules in the active site and shed light on the stereochemical aspects of the interactions with key residues like Tyr-248 and Glu-270. nih.gov Furthermore, computational approaches can be used to estimate the conformational entropies of protein structures, providing a more complete picture of the thermodynamics of inhibitor binding. frontiersin.org These computational strategies, in conjunction with experimental data, facilitate a more efficient and targeted approach to the discovery and optimization of this compound inhibitors.
Advanced Research Methodologies and Techniques in Carboxypeptidase a Studies
X-ray Crystallography for Structure Elucidation
X-ray crystallography has been a cornerstone in revealing the detailed three-dimensional structure of Carboxypeptidase A. These studies have provided a static yet highly detailed picture of the enzyme's active site, the coordination of the essential zinc ion, and the interactions with substrates and inhibitors.
Crystallographic data has shown that the active site of CPA contains a tetrahedral zinc (Zn²⁺) metal center. nih.gov This ion is coordinated by three amino acid residues: Histidine-69 (His69), Glutamate-72 (Glu72), and Histidine-196 (His196), with a water molecule typically occupying the fourth coordination site. jascoinc.comthermofisher.com This zinc-bound water is crucial for the enzyme's hydrolytic activity. The active site is further characterized by a hydrophobic pocket, known as the S1' sub-site, which is responsible for the enzyme's preference for substrates with C-terminal aromatic or bulky aliphatic side chains, such as phenylalanine, tyrosine, and tryptophan. thermofisher.comnih.gov
Key residues involved in substrate binding and catalysis have been identified through crystallographic analysis of enzyme-ligand complexes. tripod.com Arginine-145 (Arg145) forms a salt link with the terminal carboxylate of the substrate, while Asparagine-144 (Asn144) and Tyrosine-248 (Tyr248) also participate in hydrogen bonding with this carboxylate group. nih.gov Glutamate-270 (Glu270) is positioned to act as a general base catalyst, promoting the nucleophilic attack of the zinc-bound water molecule on the scissile peptide bond. nih.goviupac.org
A significant finding from X-ray crystallography is the "induced fit" conformational change that occurs upon substrate binding. nih.gov The binding of a substrate induces a substantial movement of the Tyr248 residue, causing its phenolic hydroxyl group to move approximately 12 Å to cap the hydrophobic pocket and form a hydrogen bond with the substrate's terminal carboxylate. nih.gov This conformational change optimizes the positioning of the substrate for catalysis and is a classic example of the induced-fit model of enzyme-substrate interaction. nih.gov High-resolution crystallographic studies of CPA complexed with slowly hydrolyzed substrates, like glycyl-L-tyrosine, have captured the enzyme in a state where the substrate is bound, providing direct evidence of these interactions. jascoinc.com
| Key Structural Feature | Description | Interacting Residues |
| Zinc (Zn²⁺) Ion Coordination | Tetrahedral geometry essential for catalysis. | His69, Glu72, His196, Water Molecule |
| S1' Hydrophobic Pocket | Binds the C-terminal side chain of the substrate, conferring specificity. | Primarily non-polar residues |
| Substrate C-terminus Binding | Anchors the substrate in the active site through ionic and hydrogen bonds. | Arg145, Asn144, Tyr248 |
| Catalytic Residue | Acts as a general base to activate the nucleophilic water molecule. | Glu270 |
| "Induced Fit" Movement | Conformational change upon substrate binding to enclose the active site. | Tyr248 |
Spectroscopic Techniques for Conformational and Mechanistic Insights
Spectroscopic methods are invaluable for studying the dynamic aspects of this compound, including conformational changes in solution, enzyme kinetics, and the electronic environment of the active site.
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to monitor the kinetics of this compound-catalyzed reactions. nih.gov By selecting a substrate that undergoes a change in absorbance upon hydrolysis, the rate of the reaction can be followed over time. iupac.org For instance, the hydrolysis of specific ester or peptide substrates can be continuously monitored to determine key kinetic parameters. tripod.com This method is essential for studying the effects of pH, temperature, and inhibitors on enzyme activity. tripod.com Furthermore, UV-Vis spectroscopy can be used to study chemically modified versions of the enzyme, such as nitrothis compound, where nitration of Tyr-248 leads to a characteristic visible absorption spectrum that is sensitive to the local environment and pH. nih.gov
Fluorescence spectroscopy offers high sensitivity for investigating substrate and inhibitor binding to this compound. mdpi.com The intrinsic fluorescence of the enzyme, primarily from its tryptophan residues, can be monitored. nih.gov Changes in the local environment of these residues upon ligand binding can lead to quenching or enhancement of the fluorescence signal, providing information about binding affinities and conformational alterations. nih.govmdpi.com For example, the binding of substrates can alter the fluorescence of tryptophan residues located near the active site, and this change can be used to quantify the binding event. mdpi.com
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary and tertiary structure of this compound in solution. nih.gov The far-UV CD spectrum (below 250 nm) provides information about the protein's secondary structure content, such as the proportions of α-helices and β-sheets. researchgate.net The near-UV CD spectrum (250-300 nm) is sensitive to the environments of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds, thus reflecting the tertiary structure of the protein. nih.gov
CD spectroscopy has been effectively used to study conformational changes in CPA upon interaction with substrates and inhibitors. nih.gov For instance, the binding of the dipeptide Gly-Tyr to the enzyme results in alterations in the near-UV CD spectrum, indicating changes in the environment of tyrosyl and tryptophanyl residues. nih.gov This technique allows researchers to monitor how the enzyme's structure responds to ligand binding in real-time and under various solution conditions, complementing the static picture provided by X-ray crystallography. nih.govresearchgate.net
| Spectroscopic Technique | Primary Application in CPA Studies | Information Gained |
| UV-Vis Spectroscopy | Enzyme kinetics assays | Reaction rates, Michaelis-Menten parameters, effects of inhibitors |
| Fluorescence Spectroscopy | Substrate/inhibitor binding studies | Binding affinities, conformational changes near tryptophan residues |
| Circular Dichroism (CD) Spectroscopy | Structural analysis in solution | Secondary and tertiary structure content, conformational changes upon binding |
Site-Directed Mutagenesis for Functional Residue Analysis
Site-directed mutagenesis is a definitive technique for probing the specific roles of individual amino acid residues in the structure and function of this compound. By systematically replacing key residues and analyzing the kinetic and structural properties of the resulting mutant enzymes, researchers can deduce the contribution of each residue to catalysis and substrate binding.
Similarly, another tyrosine residue, Tyr198, was also investigated. A Tyr198-to-Phe mutant, as well as a double mutant (Phe248-Phe198), demonstrated that neither tyrosine residue independently acts as the essential proton donor to the leaving group during peptide hydrolysis. However, the removal of the Tyr198 hydroxyl group did lead to a significant decrease in the catalytic rate (kcat), suggesting its involvement in stabilizing the transition state of the reaction. These mutagenesis studies have been instrumental in refining the proposed catalytic mechanisms of this compound.
| Residue | Mutation | Observed Effect | Inferred Role |
| Tyr248 | Tyr → Phe | Significant reduction in binding affinity, smaller effect on kcat | Primarily involved in substrate binding and transition state stabilization, not an obligatory proton donor. |
| Tyr198 | Tyr → Phe | Significant decrease in kcat | Facilitates substrate hydrolysis by stabilizing the rate-determining transition state. |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations provide a dynamic view of this compound at the atomic level, complementing experimental data by offering insights into processes that are difficult to observe directly. These methods allow for the simulation of the enzyme's movements, the binding of substrates, and the entire catalytic reaction pathway over time.
MD simulations have been employed to investigate the two main proposed catalytic mechanisms: the "promoted-water" pathway and the "nucleophilic" pathway. nih.gov In the promoted-water mechanism, the zinc-bound water molecule, activated by Glu270, directly attacks the substrate's peptide bond. iupac.org In the nucleophilic mechanism, Glu270 itself acts as a nucleophile, attacking the peptide carbonyl to form a transient covalent anhydride intermediate. nih.gov Simulations have explored the feasibility of both pathways, providing structural and energetic details for each step. iupac.org
Simulations have also been used to study the activation of prothis compound, the inactive zymogen form of the enzyme. These studies model the proteolytic cleavage and subsequent dissociation of the pro-segment, revealing the conformational changes that lead to the formation of the active enzyme. Furthermore, computational docking and MD simulations are used to understand how inhibitors bind to the active site, which is crucial for the design of new and more potent inhibitors. By calculating binding free energies, these methods can predict the affinity of different inhibitors and identify the key residues involved in the interaction.
QM/MM Methods for Catalytic Mechanism Investigation
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have been pivotal in elucidating the catalytic mechanism of this compound. This computational approach allows for the study of the enzyme's active site with high-level quantum mechanical accuracy, while the surrounding protein environment is treated with more computationally efficient molecular mechanics. nih.govmdpi.com
A central debate in the catalytic mechanism of CPA has been the role of key active site residues and water molecules in the hydrolysis of peptide and ester substrates. Two primary pathways have been investigated using QM/MM simulations: the promoted-water pathway and the nucleophilic pathway .
Promoted-Water Pathway: In this mechanism, the glutamate (B1630785) residue at position 270 (Glu270) acts as a general base, abstracting a proton from a zinc-coordinated water molecule. This generates a hydroxide ion that then attacks the carbonyl carbon of the scissile peptide or ester bond of the substrate. nih.govacs.orgresearchgate.netnih.gov QM/MM studies have consistently shown this to be the prevailing and most favorable mechanism for the hydrolysis of both peptide and ester substrates. nih.govacs.orgnih.gov The calculations indicate that this pathway is consistent with experimental structural, kinetic, and mutagenesis data. nih.gov
Nucleophilic Pathway: This alternative mechanism proposes a direct nucleophilic attack by the carboxylate side chain of Glu270 on the substrate's carbonyl carbon, leading to the formation of a transient acyl-enzyme intermediate. nih.govacs.orgresearchgate.netnih.gov However, QM/MM simulations have revealed that while this pathway can lead to a stable acyl-enzyme complex, particularly with ester substrates, the subsequent deacylation step is hindered by a high energy barrier, rendering this pathway non-productive for catalysis. nih.govacs.orgnih.gov
These computational investigations, often complemented by high-level density functional theory (DFT), have provided a unified model that explains most experimental observations regarding CPA catalysis. nih.govacs.orgnih.gov
Protein Engineering and Design Through Computational Approaches
Computational protein design has emerged as a powerful tool for modifying and enhancing the properties of enzymes like this compound. These approaches utilize sophisticated software and algorithms to predict the effects of amino acid substitutions on enzyme stability, activity, and specificity. nih.govresearchgate.netnih.govmuni.cz
One major focus of protein engineering on CPA has been the improvement of its thermostability, which is often a limiting factor for its industrial applications. nih.govresearchgate.net A common strategy involves identifying flexible regions of the protein, such as β-turns, and introducing mutations that are predicted to increase rigidity and stability.
Computational programs are employed to screen potential variants and predict changes in Gibbs free energy (ΔΔG) upon mutation. Molecular dynamics (MD) simulations are then used to validate the stabilizing effects of the most promising candidates. nih.govresearchgate.net
| Variant | Computational Tools Used for Screening | Observed Improvement in Half-life (t₁/₂) at 45 °C | Observed Improvement in Melting Temperature (Tₘ) |
|---|---|---|---|
| S134P | Rosetta, FoldX, PoPMuSiC | Increase of 4.2 minutes | Increase of 1.9 °C |
| R124K | Rosetta, FoldX, PoPMuSiC | Increase of 7.4 minutes | Increase of 1.2 °C |
These studies demonstrate that computationally guided rational design can effectively enhance the thermal properties of this compound, thereby expanding its potential for use in various biotechnological processes. nih.govresearchgate.net More complex, multi-scale theoretical methods that combine QM/DMD (Quantum Mechanics/Discrete Molecular Dynamics), QTAIM (Quantum Theory of Atoms in Molecules), and DFT are also being developed to predict the activity of CPA mutants against modified substrates. nih.gov
Molecular Docking and Ligand Binding Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding how substrates and inhibitors interact with the enzyme's active site. mdpi.com
These studies provide insights into the molecular basis of enzyme recognition and specificity. nih.gov The active site of CPA features a hydrophobic pocket, known as the S1' subsite, which accommodates the C-terminal side chain of the substrate. virginia.eduproteopedia.org The specificity of CPA towards substrates with aromatic or bulky aliphatic C-terminal residues is largely determined by the interactions within this pocket. virginia.eduproteopedia.org
Molecular dynamics simulations of CPA complexed with various ligands have shown that the strength of inhibition is not solely related to the binding strength of the ligand. mdpi.com Instead, effective inhibition is often achieved by ligands that block a coordination site on the active site zinc ion, preventing the binding and activation of the catalytic water molecule. mdpi.com Key residues involved in anchoring the C-terminal carboxylate group of the substrate through hydrogen bonds and ionic interactions include Arginine-145, Asparagine-144, and Tyrosine-248. virginia.edu
Protein Purification and Characterization Methodologies
The isolation and functional characterization of this compound rely on robust biochemical techniques. Affinity chromatography is a cornerstone for purification, while kinetic assays are essential for quantifying its enzymatic activity.
Affinity Chromatography
Affinity chromatography is a highly effective method for the purification of this compound from complex biological mixtures like pancreatic extracts. cancer.govaatbio.com This technique leverages the specific, reversible binding interaction between the enzyme and a ligand that is covalently attached to a solid chromatography matrix. aatbio.com
The process involves passing a crude protein extract through a column containing the affinity matrix. This compound binds specifically to the immobilized ligand, while other proteins with no affinity pass through the column. aatbio.com After washing away unbound proteins, the purified CPA is eluted by changing the buffer conditions to disrupt the binding interaction.
Various ligands have been successfully used for the affinity purification of CPA:
Immobilized Inhibitors: Competitive inhibitors of this compound are excellent affinity ligands. For instance, a carboxypeptidase inhibitor isolated from potatoes has been immobilized on a matrix and used to specifically retain CPA. cancer.gov
Substrate Analogues: Small molecules that mimic the structure of the C-terminal portion of a substrate can also be used. An early example involved the use of L-Tyrosyl-D-Tryptophan immobilized on agarose to purify CPA. nih.gov
This method can yield highly pure enzyme preparations in a single step, making it a preferred technique for obtaining this compound for structural and functional studies. cancer.govaatbio.com
Kinetic Assays for Enzyme Activity
Kinetic assays are fundamental for measuring the rate of the enzymatic reaction catalyzed by this compound and for studying the effects of inhibitors and activators. These assays can be broadly categorized as continuous or discontinuous. tipbiosystems.com
Continuous assays are generally preferred as they allow for the real-time monitoring of the reaction progress. tipbiosystems.com Spectrophotometric assays are a common type of continuous assay used for CPA. They rely on a substrate that, upon hydrolysis, produces a product with a different absorbance spectrum.
| Substrate | Principle of Detection | Wavelength for Monitoring (nm) |
|---|---|---|
| Hippuryl-L-phenylalanine | Hydrolysis of the peptide bond leads to an increase in absorbance. | 254 |
| N-(4-methoxyphenylazoformyl)-Phe-OH | Hydrolysis of the substrate results in a decrease in its strong absorbance. | 350 sigmaaldrich.com |
The rate of change in absorbance is directly proportional to the enzyme's activity. One unit of this compound activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of a specific substrate per minute under defined conditions of pH and temperature. sigmaaldrich.com
Discontinuous assays involve stopping the reaction at specific time points and then measuring the amount of product formed or substrate consumed. tipbiosystems.com While less convenient, they can be useful when a continuous method is not available. An example is the ninhydrin-based assay, which detects the free amino acid product of the hydrolysis reaction. nih.gov However, this method can be less specific. nih.gov More specific discontinuous methods may employ techniques like gas chromatography-mass spectrometry (GC-MS) to detect reaction products. nih.gov
Evolutionary and Comparative Studies of Carboxypeptidases
Phylogenetic Analysis and Gene Loci of Carboxypeptidase Subfamilies
Carboxypeptidase A (CPA) belongs to the M14 family of metallocarboxypeptidases, which are characterized by their zinc-containing active site. nih.gov This large family is categorized into subfamilies based on amino acid sequence homology and domain structure. nih.gov The M14A subfamily, to which CPA belongs, includes the well-known pancreatic digestive enzymes CPA1 and CPA2, as well as carboxypeptidase B (CPB). nih.govdiva-portal.org
Phylogenetic analyses reveal distinct evolutionary relationships among these subfamilies. For instance, within the M14A subfamily, members such as CPA1, CPA2, CPA4, and CPA5 form a distinct group, while CPA3, Carboxypeptidase O (CPO), and CPB1 cluster together in another subfamily. diva-portal.org This clustering suggests a closer evolutionary relationship between CPA3 and CPB1 than with other A-type carboxypeptidases. diva-portal.org Further supporting this is the colocalization of the CPA3 and CPB1 genes on the same locus on human chromosome 3, indicating a shared ancestral origin. diva-portal.org
Studies across different species, such as mosquitoes, show that the divergence of carboxypeptidase genes, including CPA, likely occurred before the evolutionary separation of different lineages like Aedes and Anopheles. nih.gov The M14 family is broadly divided into four main subfamilies: the A/B subfamily (containing digestive enzymes like CPA1 and CPB1), the N/E subfamily, the cytosolic carboxypeptidase (CCP) subfamily, and a fourth subfamily comprising aminoacylases. nih.govresearchgate.net This classification is supported by both sequence similarity and the conservation of domain structures within each group. nih.gov
| Subfamily Group 1 | Subfamily Group 2 | Distinct Branch |
|---|---|---|
| CPA1 | CPA3 | CPA6 |
| CPA2 | CPO | CPB2 |
| CPA4 | CPB1 | |
| CPA5 |
Gene Duplication and Diversification Events in Carboxypeptidase Evolution
Gene duplication is a primary mechanism driving the expansion and functional diversification of the metallocarboxypeptidase family. researchgate.netnih.gov This evolutionary process allows for the emergence of new enzyme functions from pre-existing genes. nih.gov Following a duplication event, the resulting gene copies are subject to different selective pressures, which can lead to neofunctionalization, where one copy acquires a new function while the other retains the original role. researchgate.netnih.gov
Evidence for gene duplication is observed in the genomic organization of carboxypeptidase genes. For example, several genes in the A/B subfamily are found in tandem arrays on chromosomes, which is suggestive of their formation through errors in meiotic crossing over. researchgate.net In the mosquito Aedes aegypti, six of the seven carboxypeptidase B (CPB) genes are clustered within a single 120 kb genomic region, strongly indicating they arose from multiple gene duplication events. nih.gov
The evolution of CPA3 provides a specific example of diversification following gene duplication. Phylogenetic analysis suggests that CPA3, a mast cell enzyme, likely appeared at the base of tetrapod evolution through a duplication of the CPB1 gene. diva-portal.org While both enzymes are part of the M14A subfamily, they have diverged in function, with CPB1 acting as a digestive enzyme and CPA3 playing a role in the immune system. diva-portal.org The evolutionary history of carboxyl proteases, in general, is marked by at least two instances of gene duplication and fusion, leading to the complex, two-lobed structure seen in the modern enzymes. nih.gov
Conserved and Variable Regions Across Carboxypeptidase Homologs
Despite the functional diversity among this compound homologs, they share a highly conserved structural core and key functional residues, particularly within the active site. All active members of the M14 family possess six conserved amino acid residues that are critical for enzymatic activity. nih.gov Three of these residues—Histidine 69, Glutamic acid 72, and Histidine 196—are responsible for coordinating the essential zinc ion in the active site. nih.govpnas.orgnih.gov The other three conserved residues—Arginine 145, Tyrosine 248, and Glutamic acid 270—participate directly in substrate binding and catalysis. nih.govpnas.orgnih.gov
Sequence alignment studies across numerous species, from bacteria to mammals, have confirmed the high degree of conservation in these regions. researchgate.net A consensus sequence analysis of 18 different this compound enzymes revealed that key residues, including the zinc ligands and substrate-binding sites, are fully conserved. researchgate.net For instance, Arg-145, Tyr-248, and Glu-270 are vital for recognizing and binding the C-terminal carboxyl group of the substrate. pnas.orgvirginia.edu
While the core functional sites are conserved, variable regions exist that contribute to the unique substrate specificities and regulatory properties of different CPA homologs. These variable regions are often located on the surface of the enzyme, away from the active site. mdpi.com Genetic variations at specific positions can lead to different isoforms of the enzyme. In bovine CPA, for example, genetic variations can occur at residues 179, 228, and 305, resulting in different active forms of the enzyme. proteopedia.org The S1' subsite, a hydrophobic pocket that accommodates the side chain of the C-terminal amino acid of the substrate, shows variability that influences substrate preference. proteopedia.org
| Residue | Function |
|---|---|
| His 69 | Zinc Ligand |
| Glu 72 | Zinc Ligand |
| His 196 | Zinc Ligand |
| Arg 145 | Substrate Binding (Carboxyl Group) |
| Tyr 248 | Substrate Binding / Proton Donor |
| Glu 270 | Nucleophilic Moiety / Catalysis |
Comparative Enzymology of this compound from Different Organisms
The enzymatic properties of this compound, including substrate specificity and kinetic parameters, vary across different organisms and even between different isoforms within the same species. Generally, CPA enzymes show a preference for cleaving C-terminal amino acids that have aromatic or large, branched aliphatic side chains. wikipedia.orgwikipedia.orgworthington-biochem.com
Comparative studies of human carboxypeptidases reveal distinct differences. Human CPA1 and CPA4 have broad but similar substrate specificities, while CPA2 is more restricted, showing a strong preference for large aromatic C-terminal residues. nih.gov CPA4 preferentially cleaves peptides with C-terminal Phenylalanine, Leucine, Isoleucine, Methionine, Tyrosine, and Valine. nih.gov The substrate specificities of CPA1 and CPA2 also differ, with CPA1 favoring smaller hydrophobic residues and CPA2 preferring bulkier ones like Tryptophan. nih.gov
The number of CPA forms can also differ between species. For example, humans and rats have two distinct forms of pancreatic CPA (CPA1 and CPA2), whereas cattle possess only one. worthington-biochem.comnih.gov The kinetic properties of these enzymes can also be influenced by their physical state. Studies on bovine carboxypeptidases A and B have shown that their catalytic activities are more similar when in a crystalline state than when in solution, suggesting that conformational differences in solution play a significant role in determining their enzymatic behavior. nih.gov
| Enzyme | Preferred C-Terminal Residues | Notes |
|---|---|---|
| CPA1 | Smaller hydrophobic residues (e.g., Phe, Leu, Met, Val, Ile) | Broad specificity, similar to CPA4 |
| CPA2 | Large, bulky aromatic residues (e.g., Tryptophan) | More restricted specificity compared to CPA1/CPA4 |
| CPA4 | Hydrophobic residues (Phe, Leu, Ile, Met, Tyr, Val) | Broad specificity, similar to CPA1 |
Biotechnological and Research Applications of Carboxypeptidase a
Carboxypeptidase A as a Model System for Metalloenzymes and Zinc Proteases
This compound is a cornerstone protein for the study of metalloproteases. virginia.edu Its structure features a single polypeptide chain with a catalytically essential zinc (Zn²⁺) ion located in a tetrahedral geometry within the active site. wikipedia.orgproteopedia.org This active site is characterized by two distinct subsites, S1 and S1', which play crucial roles in substrate binding and catalysis. wikipedia.org The S1' subsite, a hydrophobic pocket, is primarily responsible for the enzyme's substrate specificity, preferentially binding to C-terminal residues with aromatic or large aliphatic side chains. proteopedia.org
Key amino acid residues, including His69, Glu72, and His196, coordinate with the zinc ion. researchgate.net Other critical residues for substrate binding and catalysis include Arg71, Arg127, Asn144, Arg145, Tyr248, and Glu270. wikipedia.org The well-defined structure and the clear role of the zinc ion in the catalytic mechanism have made this compound an ideal model for investigating the function of other, less-understood zinc proteases. wikipedia.org For instance, research on enzymes like collagenase, enkephalinase, and angiotensin-converting enzyme has utilized CPA for inhibitor design and kinetic studies. wikipedia.org The development of the high blood pressure medication Captopril was informed by an inhibitor originally designed for this compound, highlighting the translational impact of studying this model enzyme. wikipedia.org
Protein Engineering of this compound for Enhanced Properties
The inherent properties of naturally occurring this compound, such as its moderate thermal stability, can limit its industrial applications. maxapress.commaxapress.com Consequently, protein engineering techniques have been employed to enhance its characteristics, primarily focusing on improving thermostability and modifying its substrate specificity.
Rational design has been a successful strategy for enhancing the thermostability of this compound. One approach involves the introduction of disulfide bonds to rigidify flexible regions of the enzyme. maxapress.commaxapress.com Molecular dynamics simulations are used to identify these flexible areas, and computational tools predict optimal residue pairs for cysteine substitution to form new disulfide bonds. maxapress.commaxapress.com
| Mutant | Engineering Strategy | Improvement in Thermostability |
| D93C/F96C | Introduction of a disulfide bond | 10°C increase in optimal temperature (Topt); 3.4 min increase in half-life (t1/2) at 65°C. maxapress.com |
| K153C/S251C | Introduction of a disulfide bond | 10°C increase in optimal temperature (Topt); 2.7 min increase in half-life (t1/2) at 65°C. maxapress.com |
| R124K | Amino acid substitution at β-turn | 7.4 min increase in half-life (t1/2) at 45°C; 4.1°C increase in half inactivation temperature (T₅₀¹⁰); 1.2°C increase in melting temperature (Tm). nih.gov |
| S134P | Amino acid substitution at β-turn | 4.2 min increase in half-life (t1/2) at 45°C; 3°C increase in half inactivation temperature (T₅₀¹⁰); 1.9°C increase in melting temperature (Tm). nih.gov |
The substrate specificity of this compound is largely determined by the S1' pocket, which accommodates the side chain of the C-terminal amino acid of the substrate. proteopedia.org This pocket is hydrophobic in nature, leading to a preference for aromatic and branched aliphatic residues. proteopedia.org Altering the amino acid residues that form this pocket can modify the enzyme's substrate preference.
For example, the residue at position 255, typically isoleucine, is a key determinant of substrate specificity. researchgate.net By mutating this and other residues within the S1' pocket, it is possible to change the size and chemical nature of the binding site, thereby altering which C-terminal residues are preferentially cleaved. While this compound typically shows little to no activity towards C-terminal Asp, Glu, Arg, Lys, or Pro, targeted mutations can potentially broaden or shift this specificity. virginia.eduebi.ac.uk For instance, substituting a bulky residue with a smaller one, such as replacing proline with alanine (B10760859) at position 142, can allow smaller substrate residues to bind more effectively. virginia.edu
Utilization of this compound in Peptidomics and Proteomics Research
Carboxypeptidases, including CPA, are valuable tools in the fields of proteomics and peptidomics, particularly for C-terminal sequence analysis. nih.govcreative-proteomics.com The sequential cleavage of amino acids from the C-terminus of a protein or peptide by this compound can be monitored over time, often using mass spectrometry. nih.govacs.org This allows researchers to deduce the C-terminal amino acid sequence, which is crucial for understanding a protein's structure and function. creative-proteomics.comcreative-proteomics.com
This enzymatic approach is complementary to other sequencing methods like Edman degradation. creative-proteomics.com To overcome challenges such as the inability of some carboxypeptidases to cleave peptides with certain residues like cysteine, derivatization techniques have been developed to modify these residues, allowing for successful sequencing. nih.gov
Peptidomics, the large-scale study of peptides, also utilizes carboxypeptidases to understand their physiological roles and their involvement in disease. By comparing peptide profiles in biological samples with and without the influence of a specific carboxypeptidase, researchers can identify the enzyme's substrates and its impact on cellular processes.
Development of C-terminal Affinity Tags and Related Technologies
In the production of recombinant proteins, affinity tags are often fused to the N- or C-terminus to facilitate purification. The removal of these tags is frequently necessary to obtain the native protein. Carboxypeptidases can be employed for the exoproteolytic removal of C-terminal affinity tags, such as the commonly used polyhistidine (His-tag).
The specificity of this compound for certain C-terminal residues can be exploited in this process. For instance, by designing a C-terminal affinity tag that is efficiently cleaved by CPA, followed by amino acids that are poorly cleaved (like lysine (B10760008) or arginine), a homogenous protein product can be generated after enzymatic treatment. This strategy allows for precise removal of the tag, leaving a defined C-terminus on the target protein.
Role in Ochratoxin A Degradation Research
Ochratoxin A (OTA) is a mycotoxin that can contaminate various food and feed products, posing a significant health risk. researchgate.netnih.gov this compound has been identified as an enzyme capable of detoxifying OTA by hydrolyzing its amide bond, which cleaves it into the less toxic ochratoxin α and L-β-phenylalanine. nih.gov This discovery has spurred research into using CPA as a biocatalyst for the detoxification of contaminated products.
However, the practical application of free this compound is often limited by its stability and the cost of its recovery and reuse. figshare.com To address these limitations, researchers are exploring immobilization techniques. For example, encapsulating CPA within zeolitic imidazolate frameworks has been shown to enhance its stability and reusability, leading to a higher substrate conversion rate and improved OTA degradation compared to the free enzyme. figshare.com Further research has focused on improving the catalytic efficiency and thermal stability of CPA for OTA degradation through protein engineering, such as expressing truncated forms of the enzyme. nih.gov Kinetic studies of OTA hydrolysis by CPA are ongoing to better understand the enzymatic process and optimize conditions for its application. nih.govacs.org
Q & A
Q. How can researchers accurately assay Carboxypeptidase A activity in vitro?
this compound activity is typically measured using spectrophotometric assays with synthetic substrates like hippuryl-L-phenylalanine. The release of phenylalanine is monitored at 254 nm. Ensure substrate specificity by testing inhibitors (e.g., EDTA for metalloprotease dependence) and control for pH optima (pH 7.5–8.0). Include kinetic parameters (Km, Vmax) using Lineweaver-Burk plots .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
The enzyme is sensitive to oxidation and heavy metal contamination. Store lyophilized powder at –20°C and reconstitute in Tris-HCl buffer (pH 8.0) with 1 mM ZnCl₂. Follow GHS safety protocols for skin/eye irritation and respiratory sensitization risks during handling .
Q. How to select appropriate substrates for studying this compound inhibition?
Use substrates with C-terminal aromatic or branched aliphatic residues (e.g., benzoyl-glycine-phenylalanine). Competitive inhibition assays with potato carboxypeptidase inhibitor (PCI) or synthetic inhibitors (e.g., L-benzylsuccinic acid) can validate specificity. Compare kinetic data across substrates to identify inhibition mechanisms .
Q. What steps should be taken to troubleshoot low enzymatic activity in assays?
Confirm enzyme purity via SDS-PAGE and check for Zn²⁺ depletion (add 1 mM ZnCl₂). Verify substrate stability and pH conditions. Pre-incubate enzyme with reducing agents (e.g., DTT) to counteract oxidation. Include positive controls like commercial this compound .
Advanced Research Questions
Q. How can contradictory kinetic data for this compound across studies be resolved?
Conduct comparative studies under standardized conditions (pH, temperature, substrate concentration). Analyze potential sources of variability, such as enzyme isoforms (e.g., CPA1 vs. CPA2) or post-translational modifications. Use error-propagation models and meta-analyses to reconcile discrepancies .
Q. What experimental approaches elucidate this compound’s role in coronary artery disease (CAD) pathogenesis?
Correlate serum CPA3 levels with CAD severity via ELISA in cohort studies. Use murine models with mast cell-specific CPA3 knockouts to assess plaque formation. Validate findings with immunohistochemistry in human arterial tissue .
Q. How can structural determinants of this compound’s substrate specificity be investigated?
Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes. Mutagenesis of active-site residues (e.g., Arg-145, Glu-270) paired with molecular dynamics simulations can identify binding interactions. Compare structural data with kinetic profiling .
Q. What methodologies are suitable for studying this compound’s role in mast cell-mediated immune responses?
Use siRNA knockdown in mast cell lines (e.g., HMC-1) to assess CPA3’s impact on histamine release and cytokine profiles. Combine with proteomic analysis of degranulation products and in vivo models of allergic inflammation .
Q. How can computational modeling enhance understanding of this compound’s catalytic mechanism?
Perform molecular docking studies with substrates/inhibitors using software like AutoDock Vina. Simulate enzyme dynamics under varying pH and ionic conditions via molecular dynamics (MD) to identify conformational changes critical for catalysis .
Q. What strategies validate this compound as a therapeutic target in pancreatic disorders?
Develop selective inhibitors (e.g., transition-state analogs) and test efficacy in pancreatitis models using lipopolysaccharide (LPS)-induced acinar cell damage. Combine with RNA-seq to identify CPA-dependent pathways in tissue remodeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
